N-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)tryptophan
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Description
Synthesis Analysis
The synthesis of compounds related to "N-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)tryptophan" involves the introduction of benzenesulfonyl groups to the indole ring of tryptophan, enhancing its stability and reactivity for further chemical modifications. For instance, protecting groups such as 2, 4, 6-trimethoxybenzenesulfonyl have been successfully utilized in peptide synthesis to protect the tryptophan residue, demonstrating the utility of sulfonyl-based modifications in complex organic syntheses (Fukuda et al., 1982).
Molecular Structure Analysis
The molecular structure of this compound and its analogs is characterized by the presence of a benzodioxin ring sulfonylated at the nitrogen atom of tryptophan, creating a complex architecture that influences its physical and chemical properties. Studies on related compounds like tryptophan hydrochloride and hydrobromide provide insights into the molecular arrangement, showcasing how modifications at specific positions affect the overall molecular geometry (Takigawa et al., 1966).
Chemical Reactions and Properties
The introduction of a sulfonyl group at the indole moiety of tryptophan significantly alters its reactivity, making it more suitable for specific chemical reactions. For example, the creation of N-alkyl/aralkyl derivatives of this sulfonylated tryptophan showcases its versatility in forming new chemical entities with potential biological activities (Abbasi et al., 2020).
Scientific Research Applications
Antibacterial and Cytotoxicity Studies
N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides, including N-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)tryptophan derivatives, have been researched for their antibacterial properties and cytotoxicity. They demonstrated biofilm inhibitory action against Escherichia coli and Bacillus subtilis, with some compounds showing suitable inhibitory action against these bacterial strains. Moreover, these compounds displayed mild cytotoxicity (Abbasi et al., 2020).
Potential Therapeutic Agents for Alzheimer's and Diabetes
Some N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamides were synthesized and evaluated for their potential as therapeutic agents for Alzheimer's disease and Type-2 Diabetes. Certain derivatives exhibited moderate inhibitory potential against acetylcholinesterase and α-glucosidase enzymes, indicating their potential therapeutic value (Abbasi et al., 2019).
Anti-inflammatory and Antibacterial Properties
N-(Alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides showed promising results in antibacterial and anti-inflammatory research. These compounds exhibited good inhibitory activity against various bacterial strains and decent inhibition against lipoxygenase enzyme, suggesting their potential as therapeutic agents for inflammatory diseases (Abbasi et al., 2017).
Enzyme Inhibitory Studies
N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL)Benzenesulfonamide derivatives have been studied for their antibacterial potential and inhibitory activity against lipoxygenase enzyme. These studies help in understanding the therapeutic potential of these compounds in various medical applications (Abbasi et al., 2017).
Indoleamine 2,3-Dioxygenase Inhibition
Phenyl Benzenesulfonylhydrazides, related to this compound, have been identified as potent in vitro inhibitors of indoleamine 2,3-dioxygenase. This inhibition is significant in the context of cancer immunotherapy, indicating the potential pharmaceutical application of these compounds (Lin et al., 2016).
properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)-3-(1H-indol-3-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O6S/c22-19(23)16(9-12-11-20-15-4-2-1-3-14(12)15)21-28(24,25)13-5-6-17-18(10-13)27-8-7-26-17/h1-6,10-11,16,20-21H,7-9H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGGULMIQVXJROP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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